6-Fluoro-4,7-dimethyl-8-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4,7-dimethyl-8-nitroquinoline is a fluorinated quinoline derivative with the molecular formula C11H9FN2O2 and a molecular weight of 220.20 g/mol . This compound is part of a broader class of fluorinated quinolines known for their significant biological and chemical properties . The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique chemical properties .
Vorbereitungsmethoden
The synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline involves several steps, typically starting with the quinoline ring system. Common synthetic routes include cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . For instance, nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield various fluorinated quinolines . Industrial production methods often employ eco-friendly and sustainable processes, such as microwave and ultraviolet irradiation-promoted synthesis using reusable catalysts .
Analyse Chemischer Reaktionen
6-Fluoro-4,7-dimethyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the nitro group, potentially leading to amine derivatives.
Cross-coupling reactions: These reactions, often catalyzed by transition metals, can introduce various substituents to the quinoline ring.
Major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4,7-dimethyl-8-nitroquinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Fluoro-4,7-dimethyl-8-nitroquinoline involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and other proteins, potentially inhibiting their activity . This interaction can disrupt biological pathways, leading to antibacterial or antineoplastic effects .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-4,7-dimethyl-8-nitroquinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-chloroquinoline: Known for its antibacterial properties.
5-Fluoro-6,7,8-trichloroquinoline: Exhibits unique reactivity due to multiple halogen substitutions.
6,7-Difluoro-5,8-dichloroquinoline: Another example of a highly substituted quinoline with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other fluorinated quinolines .
Eigenschaften
Molekularformel |
C11H9FN2O2 |
---|---|
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
6-fluoro-4,7-dimethyl-8-nitroquinoline |
InChI |
InChI=1S/C11H9FN2O2/c1-6-3-4-13-10-8(6)5-9(12)7(2)11(10)14(15)16/h3-5H,1-2H3 |
InChI-Schlüssel |
RKINLRHRHZCXKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=C(C2=NC=C1)[N+](=O)[O-])C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.